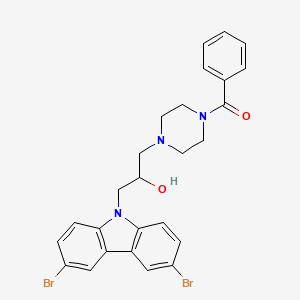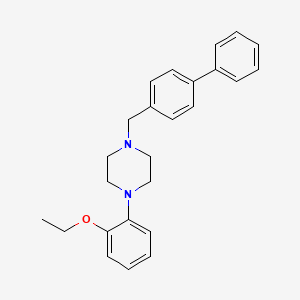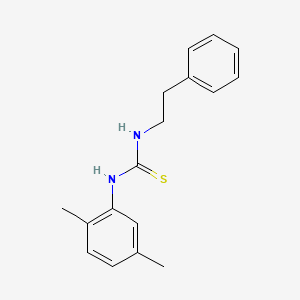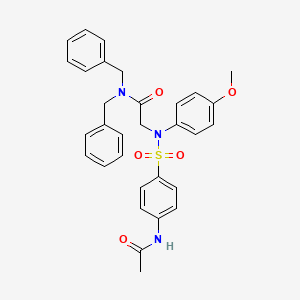![molecular formula C10H9BrN2O2S B5192117 2-[(6-bromo-1H-benzimidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B5192117.png)
2-[(6-bromo-1H-benzimidazol-2-yl)sulfanyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(6-bromo-1H-benzimidazol-2-yl)sulfanyl]propanoic acid is a chemical compound with the molecular formula C10H9BrN2O2S and a molecular weight of 301.16 g/mol . This compound features a benzimidazole ring substituted with a bromine atom and a propanoic acid group attached via a sulfur atom. Benzimidazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Orientations Futures
The future directions for “2-[(6-bromo-1H-benzimidazol-2-yl)thio]propanoic acid” and similar compounds could involve further exploration of their broad range of chemical and biological properties . This could lead to the development of new drugs, given the importance of heterocyclic compounds in treating infectious diseases .
Méthodes De Préparation
The synthesis of 2-[(6-bromo-1H-benzimidazol-2-yl)sulfanyl]propanoic acid typically involves the following steps:
Formation of the benzimidazole core: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Thioether formation: The brominated benzimidazole is reacted with a thiol compound, such as thiopropanoic acid, under basic conditions to form the thioether linkage.
Industrial production methods for this compound may involve optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity .
Analyse Des Réactions Chimiques
2-[(6-bromo-1H-benzimidazol-2-yl)sulfanyl]propanoic acid can undergo various chemical reactions, including:
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc and hydrochloric acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-[(6-bromo-1H-benzimidazol-2-yl)sulfanyl]propanoic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-[(6-bromo-1H-benzimidazol-2-yl)sulfanyl]propanoic acid depends on its specific application. In biological systems, benzimidazole derivatives typically exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity . The bromine atom and thioether linkage may enhance the compound’s binding affinity and selectivity for its targets .
Comparaison Avec Des Composés Similaires
2-[(6-bromo-1H-benzimidazol-2-yl)sulfanyl]propanoic acid can be compared with other benzimidazole derivatives, such as:
2-[(1H-benzimidazol-2-yl)sulfanyl]propanoic acid: Lacks the bromine atom, which may result in different biological activities and chemical reactivity.
2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]propanoic acid: Contains a chlorine atom instead of a bromine atom, which may affect its properties and applications.
2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid: Contains a methyl group instead of a bromine atom, which may influence its biological and chemical behavior.
The presence of the bromine atom in this compound may confer unique properties, such as increased lipophilicity and enhanced binding interactions with molecular targets .
Propriétés
IUPAC Name |
2-[(6-bromo-1H-benzimidazol-2-yl)sulfanyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2S/c1-5(9(14)15)16-10-12-7-3-2-6(11)4-8(7)13-10/h2-5H,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRYPZOCADTCGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NC2=C(N1)C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{2,8-dimethyl-4-[(4-methylphenyl)amino]-3,4-dihydroquinolin-1(2H)-yl}(2-methylphenyl)methanone](/img/structure/B5192044.png)
![2-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-fluorobenzenesulfonate](/img/structure/B5192053.png)
![N-[(3,4-dimethoxyphenyl)methyl]-3,4,5-triethoxybenzamide](/img/structure/B5192059.png)
![(1-{1-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B5192061.png)

![N-[3-(1H-indazol-1-yl)propyl]-2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)acetamide](/img/structure/B5192082.png)
![2-fluoro-N-{2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5192100.png)
![((2S)-1-{5-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-2-pyrrolidinyl)methanol](/img/structure/B5192104.png)
![METHYL 1-ACETYL-5-(4-ETHOXYPHENYL)-4,6-DIOXO-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-C]PYRAZOLE-3-CARBOXYLATE](/img/structure/B5192107.png)


![N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]propan-2-amine](/img/structure/B5192128.png)
![4-methyl-N-[(E)-3-(3-methylanilino)-3-oxo-1-pyridin-3-ylprop-1-en-2-yl]benzamide](/img/structure/B5192132.png)

